4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene
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Overview
Description
4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is an organic compound with the molecular formula C8H8BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique chemical structure, which includes a bromine atom and a nitrobutenyl group attached to the thiophene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-nitrobut-1-en-1-yl)thiophene. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield 2-(2-nitrobut-1-en-1-yl)thiophene.
Reduction: Reduction of the nitro group yields 4-bromo-2-(2-aminobut-1-en-1-yl)thiophene.
Oxidation: Oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene depends on its specific application. In chemical reactions, the bromine and nitro groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-(2-nitrobut-1-en-1-yl)thiophene
- 4-chloro-2-(2-nitrobut-1-en-1-yl)thiophene
- 4-bromo-2-(2-nitroprop-1-en-1-yl)thiophene
Uniqueness
4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is unique due to the specific positioning of the bromine and nitrobutenyl groups on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
1251446-47-5 |
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Molecular Formula |
C8H8BrNO2S |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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